Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene
Description
Overview and Significance of Trifluoromethylthiolated Compounds
Trifluoromethylthiolated compounds have emerged as a crucial class of organofluorine molecules in modern synthetic chemistry, with profound implications for pharmaceutical and agrochemical applications. The trifluoromethylthio group possesses exceptional electron-withdrawing properties and exhibits remarkably high lipophilicity, making these compounds particularly valuable for medicinal chemistry applications. The introduction of trifluoromethylthio groups into organic molecules can result in significant changes to their lipophilicity, bioavailability, and metabolic stability.
The significance of trifluoromethylthiolated compounds extends beyond their individual properties to their widespread utility in drug development and agricultural chemistry. Recent research has demonstrated that molecules containing trifluoromethylthio groups have been widely used in the fields of medicine, pesticides, materials, and fluorine-containing daily necessities. The unique combination of high fat solubility and strong electron-withdrawing ability makes these compounds particularly attractive for modifying molecular pharmacokinetics and physicochemical properties.
Contemporary studies have shown that the trifluoromethylthio group exhibits electron-withdrawing properties comparable to the trifluoromethyl group, with sigma meta values of 0.40 for trifluoromethylthio versus 0.44 for trifluoromethyl. However, the lipophilicity of the trifluoromethylthio moiety is substantially higher, with a calculated logarithmic partition coefficient of 1.95 for methyl-trifluoromethylthio compared to 1.11 for methyl-trifluoromethyl. This increased lipophilicity has been demonstrated to enhance membrane permeability and, in many cases, improve the metabolic stability of target molecules.
The development of efficient synthetic methodologies for incorporating trifluoromethylthio groups has become a major focus of research activity. Various trifluoromethylthiolation agents have been developed, categorized into nucleophilic, electrophilic, and free radical trifluoromethylthiolation reagents based on their electronic effects. These reagents provide convenient and concise methods for introducing trifluoromethylthio groups under mild conditions with good functional group compatibility.
Chemical Identity and Classification
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzene is a specialized organosulfur compound with the Chemical Abstracts Service registry number 1026796-07-5. This compound belongs to the dual classification of organosulfur compounds due to the presence of the trifluoromethylthio functional group and boron-containing compounds because of its dioxaborolane moiety. The systematic nomenclature reflects its complex structure, incorporating both the trifluoromethylthio substituent and the pinacol boronic ester functionality.
The compound falls under the broader category of organometallics, specifically those involving boron chemistry, which are essential components in numerous chemical transformations, particularly the Suzuki-Miyaura coupling reaction. The dioxaborolane structure contributes significantly to its reactivity in forming carbon-carbon bonds, making it a valuable synthetic intermediate. This dual functionality positions the compound as a versatile building block for complex organic synthesis.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1026796-07-5 |
| Molecular Formula | C₁₃H₁₆BF₃O₂S |
| Molecular Weight | 304.14 g/mol |
| MDL Number | MFCD11042447 |
| SMILES Code | FC(SC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1)(F)F |
The compound can be sourced from various specialized chemical suppliers and is primarily utilized in organic synthesis and research applications. Its classification as an organometallic compound specifically involving boron makes it particularly valuable for applications requiring precise carbon-carbon bond formation reactions. The presence of both the trifluoromethylthio group and the boronic ester functionality creates unique opportunities for sequential or simultaneous chemical transformations.
Molecular Structure and Bonding Characteristics
The molecular structure of trifluoromethylthio-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzene consists of a benzene ring system with substitution at the meta position by a trifluoromethylthio group and incorporation of a dioxaborolane moiety. The molecular geometry is significantly influenced by steric factors arising from the bulky tetramethyl groups attached to the dioxaborolane ring system. This structural arrangement creates a compound with distinct electronic and steric properties that influence its chemical reactivity.
The trifluoromethylthio substituent at the meta position of the benzene ring contributes significant electron-withdrawing character to the aromatic system. The carbon-sulfur bond linking the trifluoromethyl group to the benzene ring represents a key structural feature that imparts the compound's unique properties. The sulfur atom serves as a bridge between the highly electronegative trifluoromethyl group and the aromatic system, creating a polarized bonding environment.
The dioxaborolane moiety features a five-membered ring containing boron, two oxygen atoms, and two carbon atoms bearing methyl substituents. The boron atom in this structure adopts a trigonal planar geometry, with the third coordination site occupied by the carbon atom of the benzene ring. This bonding arrangement creates a stable yet reactive center that is particularly useful for cross-coupling reactions.
Table 2: Structural Components and Bonding
| Structural Component | Bonding Type | Key Characteristics |
|---|---|---|
| Benzene Ring | Aromatic π-system | Six-membered aromatic ring with delocalized electrons |
| Trifluoromethylthio Group | C-S-CF₃ linkage | Electron-withdrawing substituent with high lipophilicity |
| Dioxaborolane Ring | Five-membered heterocycle | Contains boron atom with trigonal planar geometry |
| Tetramethyl Groups | C-C single bonds | Provide steric bulk and influence molecular conformation |
The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric hindrance around the boron center, which can influence both the compound's stability and its reactivity in chemical transformations. These methyl groups adopt conformations that minimize steric interactions while maintaining the integrity of the five-membered ring system. The overall molecular architecture represents a carefully balanced combination of electronic and steric effects that contribute to the compound's unique chemical behavior.
Physical Properties and Spectroscopic Data
The physical properties of trifluoromethylthio-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzene reflect its complex molecular structure and the presence of multiple functional groups. The compound exists as a solid under standard conditions, with storage requirements specifying sealed containers in dry conditions at room temperature. The molecular weight of 304.14 g/mol places it in the range typical for organic compounds used in pharmaceutical and agrochemical applications.
Spectroscopic analysis provides crucial information for compound identification and structural confirmation. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for characterizing this compound, with particular emphasis on fluorine-19, proton, and carbon-13 nuclear magnetic resonance techniques. The presence of three fluorine atoms in the trifluoromethylthio group creates distinctive signals in fluorine-19 nuclear magnetic resonance spectra that are characteristic of this functional group.
The fluorine-19 nuclear magnetic resonance chemical shift for trifluoromethylthio groups typically appears in a specific region that distinguishes it from other fluorinated functional groups. Research has shown that trifluoromethylthio groups exhibit chemical shifts around δ -42 to -51 in fluorine-19 nuclear magnetic resonance spectra. These values are distinctly different from trifluoromethyl groups, which typically appear around δ -40 to -42, providing a reliable means of structural identification.
Table 3: Spectroscopic Characteristics
| Spectroscopic Method | Key Features | Expected Observations |
|---|---|---|
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethylthio signal | Chemical shift δ -42 to -51 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic and aliphatic protons | Benzene ring signals and tetramethyl groups |
| ¹³C Nuclear Magnetic Resonance | Carbon framework | Aromatic carbons and aliphatic carbons |
| Mass Spectrometry | Molecular ion peak | m/z 304.14 |
The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons of the benzene ring, typically appearing in the δ 7-8 region. The tetramethyl groups of the dioxaborolane moiety would contribute signals in the aliphatic region, typically around δ 1-2. The pattern and multiplicity of these signals provide additional structural confirmation and can reveal information about the substitution pattern on the benzene ring.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule, including the aromatic carbons of the benzene ring and the aliphatic carbons of the tetramethyl groups. The carbon bearing the trifluoromethylthio group would show characteristic coupling to the fluorine atoms, appearing as a quartet due to coupling with the three equivalent fluorine atoms. The dioxaborolane carbons would appear as distinct signals reflecting their unique chemical environment.
Mass spectrometry analysis would be expected to show a molecular ion peak at mass-to-charge ratio 304.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the trifluoromethylthio group and characteristic fragmentation of the dioxaborolane moiety, providing additional structural information for compound identification and purity assessment.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2S/c1-11(2)12(3,4)19-14(18-11)9-6-5-7-10(8-9)20-13(15,16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAKFDXTLNMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669751 | |
| Record name | 4,4,5,5-Tetramethyl-2-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-07-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene (CAS Number: 1026796-07-5) is a compound that integrates a trifluoromethylthio group with a dioxaborolane moiety. This unique structure imparts significant biological and chemical properties that are valuable in various research fields, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : CHBFOS
- Molecular Weight : 304.14 g/mol
- Appearance : Typically presented as a white to light yellow powder or crystalline solid.
- Melting Point : Approximately 285 °C .
1. Pharmacological Applications
The trifluoromethyl group is recognized for enhancing the metabolic stability and lipophilicity of drug candidates. This compound has been explored for its potential in:
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Studies have shown that similar structures can induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The presence of the trifluoromethylthio group has been linked to increased antimicrobial activity against a range of pathogens, including bacteria and fungi .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethylthio group can form non-covalent interactions (e.g., hydrogen bonds and van der Waals forces) which may enhance binding affinity to target sites within cells .
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
Applications in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis:
- Reagent for Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions due to the boron atom's ability to form stable complexes with organic substrates .
- Synthesis of Fluorinated Pharmaceuticals : The incorporation of trifluoromethyl groups into drug candidates is known to enhance their pharmacokinetic properties .
Summary Table of Biological Activities
Scientific Research Applications
Organic Synthesis
Trifluoromethylthio groups are known for their unique electronic properties that enhance the reactivity of aromatic compounds. This compound can be utilized in:
- Cross-Coupling Reactions : It serves as a valuable building block in Suzuki-Miyaura and other cross-coupling reactions due to the presence of the boron atom.
- Functionalization of Aromatic Compounds : The trifluoromethylthio group can facilitate further transformations leading to diverse functionalized products.
Medicinal Chemistry
The incorporation of trifluoromethylthio groups into drug candidates has been linked to improved pharmacological profiles. Applications include:
- Anticancer Agents : Research indicates that compounds with trifluoromethylthio substitutions exhibit enhanced activity against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of trifluoromethylthio-benzene exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of trifluoromethylthio compounds revealed promising results against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
Key Observations:
Stability and Functional Group Compatibility
- Dioxaborolane Stability : The 4,4,5,5-tetramethyl group enhances hydrolytic stability compared to unsubstituted boronic acids .
- -SCF₃ Sensitivity : The -SCF₃ group may decompose under strong acidic or oxidative conditions, limiting compatibility in some reactions. Analogs with -CF₃ () or -OCH₃ () show better stability .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Triflates or Halides
A widely used approach to synthesize trifluoromethylthio-substituted arylboronates involves the palladium-catalyzed borylation of aryl triflates or halides with bis(pinacolato)diboron as the boron source.
- Catalyst: Palladium complexes such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) or tetrakis(triphenylphosphine)palladium(0)
- Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf) or triphenylphosphine
- Base: Potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane, N,N-dimethylformamide (DMF), or mixed solvents like toluene/ethanol/water
- Temperature: 80–85 °C
- Atmosphere: Inert (nitrogen or argon)
- Time: 4–18 hours
A solution of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is reacted with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane under nitrogen atmosphere with Pd(dppf)Cl2 at 80 °C for 18 hours. After reaction completion, the mixture is filtered and purified by flash chromatography to yield the boronic ester with yields up to 70%.
Suzuki–Miyaura Cross-Coupling for Installation of the Trifluoromethylthio Group
Following the borylation, the trifluoromethylthio substituent can be introduced or manipulated via palladium-catalyzed cross-coupling reactions, often involving aryl bromides or iodides with the boronate ester.
- Use of Pd(PPh3)4 as catalyst
- Aqueous sodium carbonate as base
- Solvent mixture of toluene, ethanol, and water
- Temperature of 80 °C
- Reaction time around 4.5 hours
This method allows coupling of the boronate ester with aryl halides bearing trifluoromethylthio groups or precursors, resulting in high yields (~93%) of the target compound as an off-white solid after workup and purification.
Defluorinative Arylboration as an Alternative Route
A more recent and innovative method involves copper-catalyzed defluorinative arylboration of vinylarenes with pentafluorobenzonitrile derivatives, which can be adapted for trifluoromethylthio-substituted analogs.
- Reaction under nitrogen or carbon monoxide atmosphere
- Room temperature operation for 16 hours
- Use of sodium perborate tetrahydrate (NaBO3·4H2O) for oxidation workup
- Extraction and purification by silica gel chromatography
This method enables the formation of boronate esters with complex substitution patterns, including trifluoromethylthio groups, with moderate to good yields (60–73% reported for related compounds).
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane, 80 °C, 18 h, N2 | 41–70 | Common for aryl triflates or halides |
| Suzuki–Miyaura cross-coupling | Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O | 80 °C, 4.5 h, Ar | ~93 | High yield for coupling arylboronates with aryl halides |
| Copper-catalyzed defluorinative arylboration | Copper catalyst, styrenes, pentafluorobenzonitrile, NaBO3·4H2O | RT, 16 h, inert atmosphere | 60–73 | Mild conditions, suitable for complex substitution |
Detailed Research Findings and Notes
- The palladium-catalyzed borylation is sensitive to the choice of base and ligand; potassium acetate and dppf ligand combinations are preferred for optimal yields and selectivity.
- The inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.
- The Suzuki–Miyaura coupling step benefits from mixed solvent systems to balance solubility and reaction kinetics.
- The defluorinative arylboration approach offers a complementary strategy, especially useful when starting from fluorinated aromatic substrates, providing access to trifluoromethylthio-substituted boronates without harsh conditions.
- Purification typically involves silica gel column chromatography with solvent gradients of cyclohexane/ethyl acetate or pentane/ethyl acetate to isolate the pure boronate ester.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of the synthesized compounds, with characteristic signals for the pinacol boronate and trifluoromethylthio groups.
Q & A
Basic: What are the primary synthetic applications of this compound in cross-coupling reactions?
Answer:
This compound serves as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions , enabling the introduction of trifluoromethylthio-substituted aryl groups into target molecules. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a mild base (e.g., Na₂CO₃), and a solvent system such as THF/water (3:1) at 60–80°C. The boronic ester moiety facilitates transmetalation, a critical step in the catalytic cycle .
Advanced: How can reaction yields be optimized when coupling this compound with electron-deficient aryl halides?
Answer:
For electron-deficient partners, reduce reaction temperatures to 50°C to minimize side reactions. Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Incorporate bidentate ligands (e.g., SPhos or XPhos) to enhance catalyst turnover. Monitor reaction progress via GC-MS or HPLC to identify endpoint optimization. Pre-activation of the boronic ester via lyophilization or molecular sieves can improve reactivity .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
Store at -20°C in a sealed, inert atmosphere (Ar/N₂) to prevent hydrolysis of the boronic ester. Use desiccants (e.g., silica gel) to avoid moisture absorption. Handle in a glovebox or under Schlenk-line conditions for air-sensitive syntheses. Degas solvents (e.g., THF) prior to use to minimize oxidation .
Advanced: How to resolve contradictions in ¹H NMR data for derivatives synthesized from this compound?
Answer:
Discrepancies may arise from residual palladium catalysts, boronate byproducts, or rotameric equilibria. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) followed by recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water gradient, 0.1% TFA). For ambiguous signals, use ¹¹B NMR to confirm boronate integrity or X-ray crystallography (SHELXL refinement) for structural validation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aryl protons (δ 7.2–7.8 ppm) and boronic ester quaternary carbons (δ 80–85 ppm).
- FT-IR : B-O stretches (~1350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry : ESI+ for molecular ion detection ([M+H]⁺).
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement .
Advanced: How to analyze transient intermediates in multi-step syntheses involving this compound?
Answer:
Use in-situ monitoring (e.g., ReactIR or NMR spectroscopy) to track boronate intermediates. Quench reaction aliquots at intervals and analyze via LC-MS/MS for transient species. Computational tools (e.g., DFT calculations) can predict intermediate stability and transition states. For air-sensitive intermediates, employ glovebox-compatible spectroscopy .
Basic: What precautions are necessary for safe laboratory use of this compound?
Answer:
Wear nitrile gloves , protective eyewear, and a lab coat. Avoid skin contact due to potential boronate toxicity. Use a fume hood for weighing and reactions. Dispose of waste via halogenated solvent containers and consult institutional guidelines for boronate disposal .
Advanced: How to design a kinetic study for the hydrolysis of the boronic ester moiety?
Answer:
Prepare aqueous buffer solutions (pH 4–10) and monitor hydrolysis via UV-Vis spectroscopy (λ = 260 nm, tracking aryl release). Use ¹¹B NMR to quantify boronic acid formation. Fit data to pseudo-first-order kinetics. Control temperature (±0.1°C) and ionic strength. Compare with DFT-predicted activation energies .
Basic: What are common byproducts in reactions involving this compound, and how are they identified?
Answer:
Common byproducts include boric acid (from hydrolysis) and homocoupled biaryls (from oxidative side reactions). Identify via TLC (Rf comparison) or LC-MS . Suppress homocoupling by degassing solvents and using excess aryl halide .
Advanced: How to troubleshoot low reactivity in cross-coupling reactions with sterically hindered substrates?
Answer:
Switch to bulky ligands (e.g., DavePhos) to stabilize Pd(0) intermediates. Increase catalyst loading (5–10 mol%) and reaction time (24–48 hrs). Pre-form the active catalyst via ligand exchange (e.g., Pd(OAc)₂ + ligand). Use microwave-assisted heating (100°C, 30 min) for accelerated kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
